molecular formula C24H24N2O5 B11520449 1-(4-methoxyphenyl)-7,7-dimethyl-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(4-methoxyphenyl)-7,7-dimethyl-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11520449
M. Wt: 420.5 g/mol
InChI Key: HNSASPUYXOLIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHOXYPHENYL)-7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of octahydroquinoline derivatives This compound is characterized by the presence of methoxy and nitro functional groups attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as hydroxyl, amino, or halogen groups. These derivatives can exhibit diverse chemical and biological properties.

Scientific Research Applications

1-(4-METHOXYPHENYL)-7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives can inhibit bacterial enzymes, disrupting essential metabolic processes and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHOXYPHENYL)-7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its specific combination of functional groups and the octahydroquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-7,7-dimethyl-4-(4-nitrophenyl)-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C24H24N2O5/c1-24(2)13-20-23(21(27)14-24)19(15-4-6-17(7-5-15)26(29)30)12-22(28)25(20)16-8-10-18(31-3)11-9-16/h4-11,19H,12-14H2,1-3H3

InChI Key

HNSASPUYXOLIEB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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